molecular formula C32H19N3O4 B3571198 N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3571198
M. Wt: 509.5 g/mol
InChI Key: XORFNWHFOIJFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethynyl, carbamoyl, and dioxo groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-[3-[(3-ethynylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N3O4/c1-3-20-8-5-11-24(16-20)33-29(36)22-10-7-13-26(18-22)35-31(38)27-15-14-23(19-28(27)32(35)39)30(37)34-25-12-6-9-21(4-2)17-25/h1-2,5-19H,(H,33,36)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORFNWHFOIJFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the ethynylphenyl intermediate: This step involves the reaction of benzyl bromide with phenylacetylene to form 3-ethynylphenylacetylene.

    Coupling reaction: The 3-ethynylphenylacetylene is then coupled with an appropriate dioxoisoindole derivative under specific conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The ethynyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets through its functional groups. The ethynyl and carbamoyl groups can form covalent bonds with target molecules, while the dioxo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with similar compounds such as:

    N-(3-ethynylphenyl)acetamide: This compound shares the ethynylphenyl group but lacks the dioxoisoindole and carbamoyl groups, resulting in different chemical properties and reactivity.

    3-ethynylphenylcarbamate: Similar in structure but with a carbamate group instead of the dioxoisoindole moiety, leading to different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Isoindole core : A bicyclic structure that contributes to its biological activity.
  • Ethynylphenyl groups : These substituents enhance lipophilicity and may influence receptor interactions.

Research indicates that derivatives of isoindole compounds often exhibit multiple mechanisms of action. The following are key pathways associated with the compound:

  • Cyclooxygenase (COX) Inhibition :
    • The compound has been shown to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies demonstrated that certain isoindole derivatives exhibited comparable inhibitory activity to established anti-inflammatory drugs such as indomethacin and celecoxib .
  • Antioxidant Activity :
    • The compound's structure allows it to interact with reactive oxygen species (ROS), potentially reducing oxidative stress. This property is critical for neuroprotective effects and could have implications in treating neurodegenerative diseases .
  • Anti-inflammatory Effects :
    • The compound modulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances anti-inflammatory factors like IL-10. This dual action suggests a promising role in managing chronic inflammatory conditions .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of the compound:

Activity IC50 Value (µM) Reference
COX-2 Inhibition90.28
Cytotoxicity in NHDF Cells>90
Antioxidant CapacityModerate

These findings indicate that while the compound exhibits significant COX inhibition, it maintains a favorable safety profile with low cytotoxicity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins:

  • COX-2 Binding : Strong interactions with key amino acids were observed, suggesting that structural modifications could enhance binding affinity and selectivity.
  • MAO-B Interaction : The compound also shows potential as a selective inhibitor of Monoamine Oxidase B (MAO-B), which is relevant for treating Parkinson's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

  • Anti-inflammatory Applications :
    • A study demonstrated that a related isoindole derivative significantly reduced inflammation markers in animal models of arthritis, supporting its use in inflammatory diseases .
  • Neuroprotective Effects :
    • Research indicated that certain analogs could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethynylphenyl)-2-{3-[(3-ethynylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.